molecular formula C8H6F2N2O4S B12871899 4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide

4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide

Cat. No.: B12871899
M. Wt: 264.21 g/mol
InChI Key: UGYYIOKOQCWCDB-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide is a fluorinated organic compound with the molecular formula C8H6F2N2O4S It is known for its unique chemical structure, which includes a benzo[d]oxazole ring substituted with a difluoromethoxy group and a sulfonamide group

Preparation Methods

The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core. One common method involves the cyclization of appropriate ortho-aminophenol derivatives with suitable reagents. The difluoromethoxy group can be introduced through nucleophilic substitution reactions using difluoromethylating agents. The sulfonamide group is usually introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions. Industrial production methods may involve optimization of these steps to improve yield and purity .

Chemical Reactions Analysis

4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is often used in the design of enzyme inhibitors and other bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s fluorinated structure enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H6F2N2O4S

Molecular Weight

264.21 g/mol

IUPAC Name

4-(difluoromethoxy)-1,3-benzoxazole-2-sulfonamide

InChI

InChI=1S/C8H6F2N2O4S/c9-7(10)15-4-2-1-3-5-6(4)12-8(16-5)17(11,13)14/h1-3,7H,(H2,11,13,14)

InChI Key

UGYYIOKOQCWCDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)S(=O)(=O)N

Origin of Product

United States

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